

In-Depth Technical Guide to XR9051: A Potent P-glycoprotein Modulator

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Compound of Interest

Compound Name: XR9051

Cat. No.: B15573388

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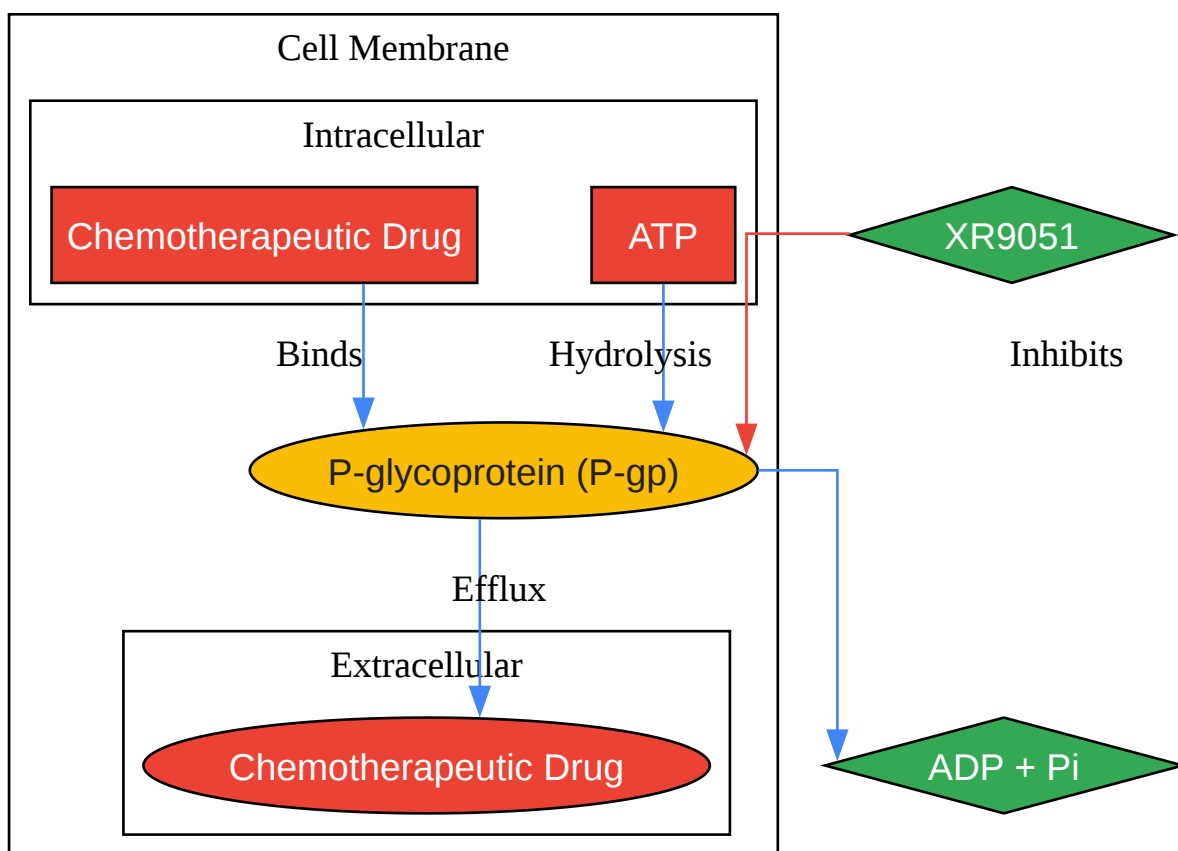
For Researchers, Scientists, and Drug Development Professionals

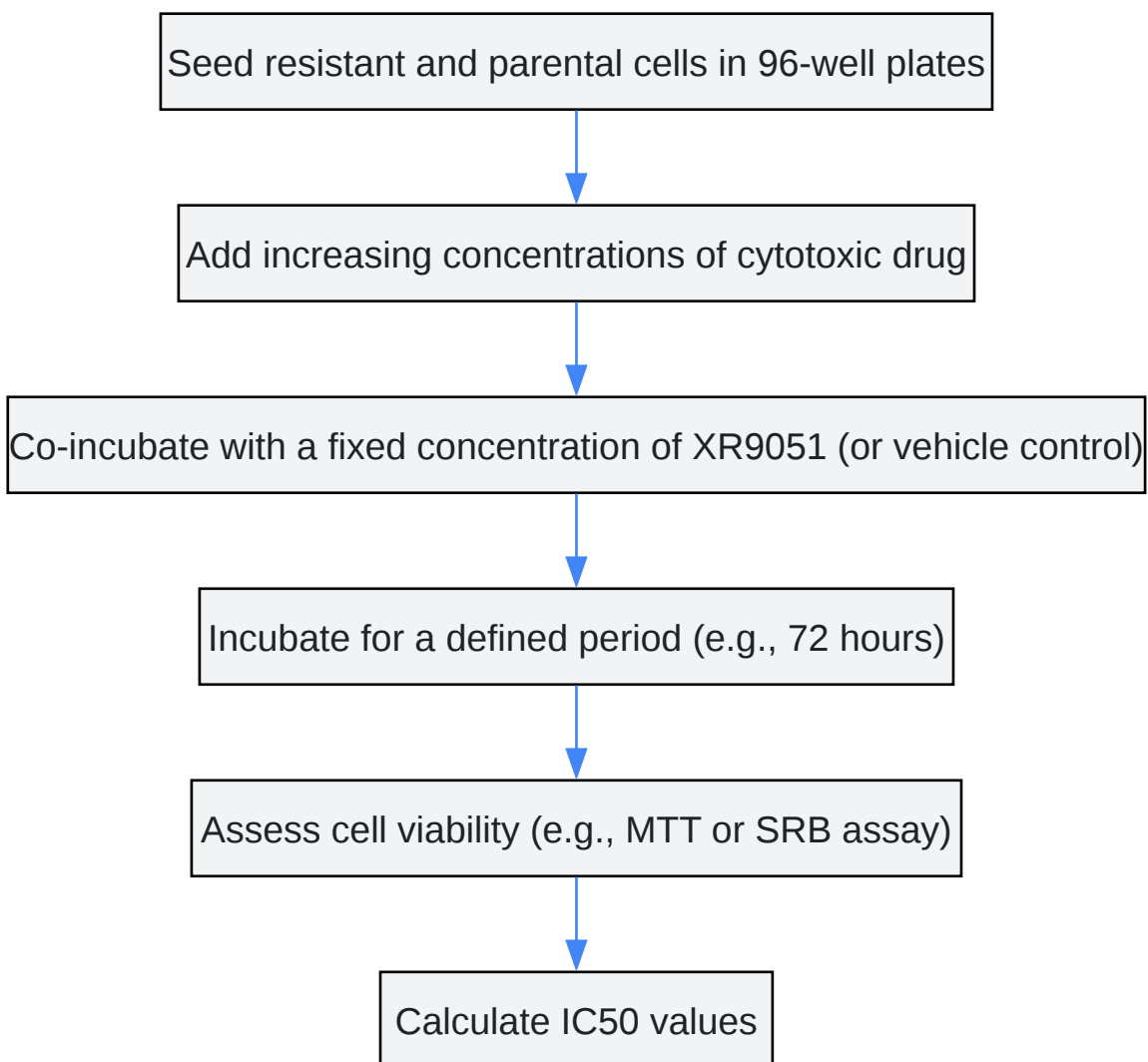
Introduction

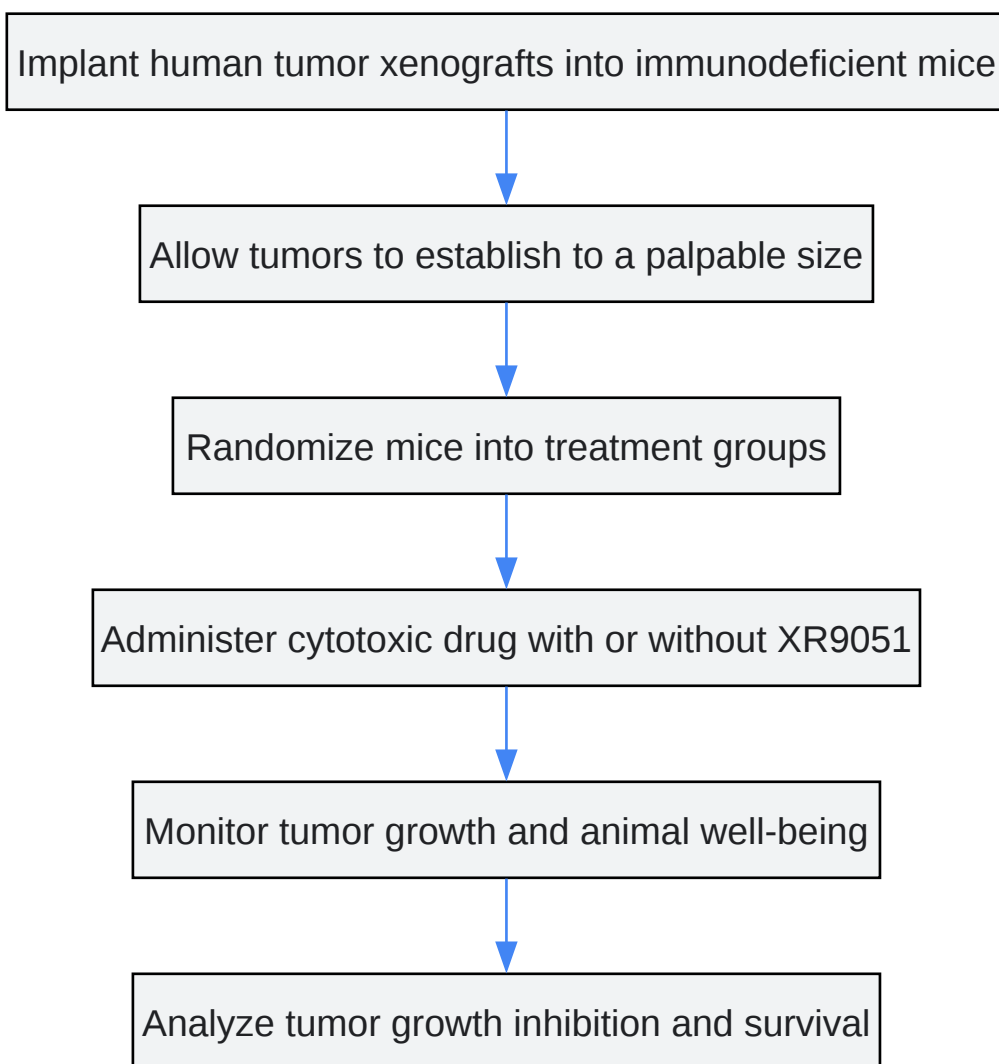
XR9051, a novel diketopiperazine derivative developed by Xenova Group, emerged from a synthetic chemistry program aimed at identifying potent modulators of P-glycoprotein (P-gp)-mediated multidrug resistance (MDR). P-glycoprotein is an ATP-dependent efflux pump that is overexpressed in many cancer cells, leading to the expulsion of a broad range of chemotherapeutic agents and consequently, treatment failure. **XR9051** was designed to inhibit the function of P-gp, thereby restoring the sensitivity of resistant cancer cells to cytotoxic drugs. This document provides a comprehensive technical overview of the preclinical development of **XR9051**, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental methodologies employed in its evaluation.

Mechanism of Action: P-glycoprotein Inhibition

XR9051 reverses the multidrug resistance phenotype through direct interaction with P-glycoprotein.^[1] This interaction inhibits the binding and subsequent efflux of cytotoxic drugs that are P-gp substrates. The proposed mechanism involves **XR9051** binding to P-glycoprotein, which competitively or allosterically prevents the binding of chemotherapeutic agents and may also interfere with the ATP hydrolysis that powers the pump.







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References

- 1. Reversal of P-glycoprotein-mediated multidrug resistance by XR9051, a novel diketopiperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
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